MePPEP is classified as a mixed inverse agonist and antagonist of the cannabinoid CB1 receptor. It is synthesized for use in research settings, particularly in studies focusing on the endocannabinoid system and its role in various physiological processes. The compound is primarily sourced from synthetic organic chemistry labs that specialize in radioligand development for neuroimaging applications.
The synthesis of MePPEP involves several key steps:
MePPEP's molecular structure is characterized by its complex arrangement of functional groups:
The molecular formula for MePPEP is C₁₈H₁₈F₃N₃O₂, with a molecular weight of approximately 357.35 g/mol.
MePPEP participates in various chemical reactions primarily related to its binding interactions with cannabinoid receptors:
MePPEP acts primarily as an antagonist/inverse agonist at the CB1 receptor:
The physical and chemical properties of MePPEP are crucial for its application as a radioligand:
MePPEP has several scientific applications:
Cannabinoid receptor type 1 (CB1R) represents one of the most abundant G protein-coupled receptors (GPCRs) in the mammalian central nervous system. Its density is highest in cortical regions, hippocampus, basal ganglia (striatum and globus pallidus), and cerebellum, where it modulates neurotransmitter release, synaptic plasticity, and neuroendocrine functions [3] [4]. CB1R activation regulates critical processes including cognition, appetite, pain perception, and emotional processing. Dysregulation of CB1R signaling is implicated in neuropsychiatric disorders (schizophrenia, substance abuse), neurodegenerative conditions (Alzheimer’s, Huntington’s), and metabolic syndromes [3] [9]. The development of targeted positron emission tomography (PET) radioligands enables non-invasive quantification of CB1R distribution and density in living organisms, providing insights into pathophysiology and drug development [3].
Early CB1 radioligands faced three critical barriers:
The mid-2000s saw breakthroughs with reversibly binding, moderate-lipophilicity radioligands. [¹¹C]JHU75528 emerged as the first promising tracer, demonstrating measurable brain uptake (striatum-to-brainstem ratio: 3.4 in mice) and quantifiable binding potential (BP: 1.3–1.5 in baboons) [5] [9]. However, its slow kinetics limited temporal resolution. This catalyzed the development of novel pyrrolidinone-based compounds, culminating in (3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one – designated MePPEP – designed to optimize kinetics while retaining high CB1 affinity [2] [4].
Table 1: Evolution of Key CB1 PET Radioligands
Radioligand | Kd/Ki (nM) | LogD₇.₄ | Brain Uptake (%SUV) | Specific Binding (%) | Primary Limitation |
---|---|---|---|---|---|
[¹¹C]SR141716A | 0.5–2.1 | 5.8 | <0.5% | <20% | P-gp substrate |
[¹⁸F]MK-9470 | 0.22 | 5.1 | ~300% | ~80% | Irreversible kinetics |
[¹¹C]JHU75528 | 0.7–1.0 | 4.1 | 136–207% | 65–75% | Slow washout |
[¹¹C]MePPEP | 0.57±0.21 | 4.8 | ~600% | >89% | Moderate lipophilicity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: